![molecular formula C19H18N4O3S B10987274 5-{[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B10987274.png)
5-{[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound 5-{[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}-1,3-dihydro-2H-indol-2-one is a complex organic molecule featuring a combination of benzimidazole, pyrrolidine, sulfonyl, and indolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}-1,3-dihydro-2H-indol-2-one typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Pyrrolidine Introduction: The benzimidazole derivative can then be reacted with a pyrrolidine derivative, often through nucleophilic substitution or addition reactions.
Indolone Formation: The final step involves the formation of the indolone ring, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and indolone moieties.
Reduction: Reduction reactions can modify the benzimidazole ring or the sulfonyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzimidazole and pyrrolidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 5-{[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}-1,3-dihydro-2H-indol-2-one is investigated for its potential as a therapeutic agent. It may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects due to its structural features.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 5-{[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}-1,3-dihydro-2H-indol-2-one involves interactions with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The benzimidazole moiety is known to interact with DNA, while the sulfonyl group can form strong interactions with proteins.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and exhibit various biological activities.
Indolone Derivatives: Indolone-based compounds are known for their anticancer and antimicrobial properties.
Sulfonyl Compounds: Sulfonyl-containing drugs like sulfonamides are widely used as antibiotics.
Uniqueness
The uniqueness of 5-{[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}-1,3-dihydro-2H-indol-2-one lies in its combination of multiple pharmacophores within a single molecule. This multi-functional nature allows it to interact with various biological targets, potentially leading to a broad spectrum of activities.
Biological Activity
5-{[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}-1,3-dihydro-2H-indol-2-one is a complex organic compound notable for its diverse biological activities. This compound features a sulfonamide group and a benzimidazole moiety, which are integral to its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N4O3S, with a molecular weight of approximately 366.43 g/mol. The compound's structure includes:
- Benzimidazole moiety : Known for its role in various biological activities.
- Pyrrolidine ring : Enhances the compound's chemical reactivity.
- Sulfonamide group : Contributes to its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures often demonstrate significant antimicrobial properties. For instance, derivatives of benzimidazole have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. A study by Birajdar et al. (2013) highlighted that certain benzimidazole derivatives showed moderate to good activity against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Benzimidazole derivatives are known for their anticancer properties. The structural features of this compound may contribute to inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The presence of the sulfonamide group in this compound suggests potential anti-inflammatory activity. Similar compounds have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
Structural Feature | Biological Activity |
---|---|
Benzimidazole moiety | Antimicrobial, anticancer |
Pyrrolidine ring | Enhances reactivity and bioavailability |
Sulfonamide group | Potential anti-inflammatory effects |
Case Studies and Research Findings
Several studies have explored the biological activities of benzimidazole derivatives, providing insights into their mechanisms:
- Antimicrobial Study : A study assessed various benzimidazole derivatives' effectiveness against bacterial strains, revealing that modifications in the structure significantly affected their potency .
- Anticancer Research : Another investigation focused on the cytotoxic effects of benzimidazole derivatives on cancer cell lines, demonstrating that certain substitutions led to enhanced activity against specific cancer types .
- Inflammation Model : In vitro studies indicated that compounds similar to this compound could reduce inflammatory markers in cell cultures stimulated with lipopolysaccharides (LPS) .
Properties
Molecular Formula |
C19H18N4O3S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
5-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C19H18N4O3S/c24-18-11-12-10-13(7-8-14(12)20-18)27(25,26)23-9-3-6-17(23)19-21-15-4-1-2-5-16(15)22-19/h1-2,4-5,7-8,10,17H,3,6,9,11H2,(H,20,24)(H,21,22) |
InChI Key |
WMNSBLMYNPLYBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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